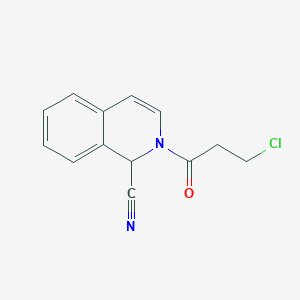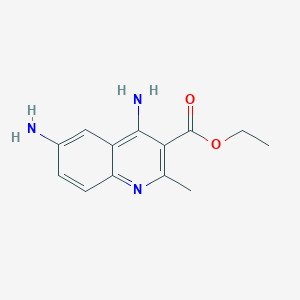
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline compounds are characterized by a double-ring structure containing a benzene ring fused to a pyridine ring. This specific compound has garnered interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-diamino-2-methylquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group under acidic or basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs microwave irradiation techniques. These methods are preferred due to their efficiency, reduced reaction times, and environmentally friendly nature. Microwave-assisted synthesis has been shown to be effective in producing high yields of quinoline derivatives under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: This compound has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl 4,6-diamino-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- Ethyl 4-((4-(diethylamino)phenyl)amino)-6-methylquinoline-3-carboxylate
- 2-methylquinoline derivatives
Uniqueness
Ethyl 4,6-diamino-2-methylquinoline-3-carboxylate is unique due to its dual amino groups at positions 4 and 6, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse biological activities .
Propriétés
Numéro CAS |
828930-85-4 |
|---|---|
Formule moléculaire |
C13H15N3O2 |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
ethyl 4,6-diamino-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-7(2)16-10-5-4-8(14)6-9(10)12(11)15/h4-6H,3,14H2,1-2H3,(H2,15,16) |
Clé InChI |
RGHPSUAAIQUWGO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


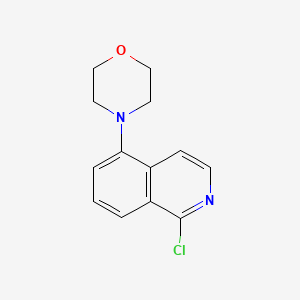

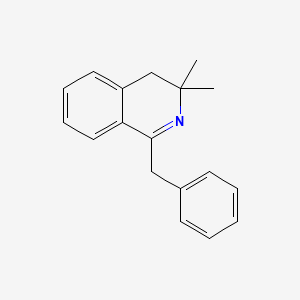
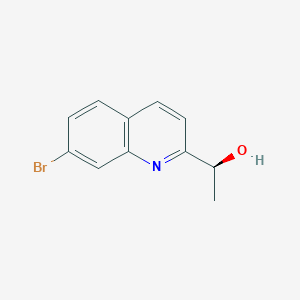

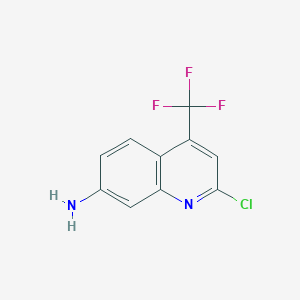
![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)


![2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11864342.png)


